3-Bromo-6-chlorothieno[3,2-c]pyridine
Description
Properties
Molecular Formula |
C7H3BrClNS |
|---|---|
Molecular Weight |
248.53 g/mol |
IUPAC Name |
3-bromo-6-chlorothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-11-6-1-7(9)10-2-4(5)6/h1-3H |
InChI Key |
SCWJTJLGTPJQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Thienopyridines
Key Synthetic Pathways
The synthesis of thienopyridines, including the thieno[3,2-c]pyridine scaffold, typically follows several general approaches:
- Cyclization methods : Formation of the thiophene ring onto a preexisting pyridine scaffold.
- De novo construction : Simultaneous formation of both rings from appropriately functionalized precursors.
- Halogenation of the thienopyridine core : Introduction of halogen substituents onto a preformed thienopyridine scaffold.
These general approaches can be adapted for the synthesis of 3-Bromo-6-chlorothieno[3,2-c]pyridine with appropriate modifications to introduce the specific halogen substituents at the desired positions.
Starting Materials and Precursors
The synthesis of halogenated thienopyridines often begins with either:
- Halogenated pyridine derivatives
- Thiophene precursors that can be coupled to form the fused ring system
- Simpler heterocyclic compounds that undergo cyclization reactions
The specific choice of starting materials depends on the synthetic strategy employed and the availability of precursors.
Bromination Methodologies
Direct Bromination Approaches
Chlorination Strategies
N-Oxide Formation and Chlorination
A well-documented approach for introducing chlorine into thienopyridine rings involves the formation of an N-oxide intermediate followed by treatment with phosphorus oxychloride (POCl₃). This methodology has been successfully applied to related systems: "An example of chlorination in the pyridine ring was also presented with the synthesis of the 4-chloro-2-(3-methoxyphenyl)thieno[2,3-b]pyridine, via the corresponding N-oxide followed by the reaction with POCl₃".
This two-step process typically proceeds as follows:
- Oxidation of the pyridine nitrogen to form the N-oxide
- Treatment with POCl₃ to introduce the chlorine substituent
Direct Chlorination Methods
Direct chlorination of pyridine derivatives can be achieved using various chlorinating agents. For related compounds, "Compounds of formula IX may be synthesized by reaction of a compound of formula X with a chlorinating reagent such as phosphorous oxychloride at reflux temperature".
Table 2: Chlorination Methods for Pyridine Derivatives
Specific Synthetic Routes for this compound
Method 1: Sequential Halogenation Approach
Based on the available literature, one potential synthetic route to this compound involves sequential halogenation of the thieno[3,2-c]pyridine core:
- Synthesis of the thieno[3,2-c]pyridine core structure
- Bromination at the 3-position using appropriate brominating agents
- Chlorination at the 6-position via N-oxide formation and subsequent reaction with POCl₃
Optimization Strategies and Reaction Conditions
Temperature Control and Reaction Time
The synthesis of halogenated thienopyridines often requires careful control of reaction conditions. For optimal results, temperature control is crucial, with typical ranges between 10-35°C for many bromination reactions, while chlorination reactions often require higher temperatures, sometimes at reflux conditions.
Reaction times can vary significantly based on the specific transformation, with many halogenation reactions requiring extended periods (≥10 hours) to achieve complete conversion.
Solvent Selection
The choice of solvent plays a critical role in the success of these syntheses:
- Chloroform and dichloromethane are commonly employed for bromination reactions
- Acetonitrile can facilitate certain cyclization reactions
- Tetrahydrofuran is often used for reactions involving NBS
- For high-temperature reactions, solvents like 1,2-dimethoxyethane (DME) or N-methyl-2-pyrrolidone (NMP) may be preferred
Catalysis and Additives
For some transformations, especially cross-coupling reactions involved in constructing the thienopyridine scaffold, palladium catalysts can be essential:
"A suitable boronic acid, triphenylphosphine and palladium catalyst such as palladium (II) acetate in the presence of a solvent and a base."
This catalytic system is particularly relevant for approaches involving Suzuki-Miyaura coupling reactions in the construction of functionalized thienopyridines.
Purification and Characterization
Purification Methods
Purification of this compound typically involves:
Analytical Characterization
Confirmation of the structure and purity of this compound can be accomplished through various analytical techniques:
- NMR spectroscopy (¹H and ¹³C) for structural confirmation
- Mass spectrometry for molecular weight verification
- IR spectroscopy for functional group identification
- Elemental analysis for composition verification
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chlorothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: Such as nucleophilic aromatic substitution (SNAr) where the bromine or chlorine atoms can be replaced by other nucleophiles.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound can react with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted thieno[3,2-c]pyridines .
Scientific Research Applications
3-Bromo-6-chlorothieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer agents and enzyme inhibitors.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chlorothieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by:
Targeting Enzymes: Inhibiting specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to and modulating the activity of cellular receptors.
Disrupting Biological Pathways: Interfering with key biological pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Bromo-Chloro Pyridine Derivatives
Substituent Position and Electronic Effects
- Fluorine and Trifluoromethyl Groups : Fluorine (in 3-Bromo-6-Chloro-2-Fluoropyridine) and CF₃ groups (in 3-Bromo-2-Chloro-6-(Trifluoromethyl)pyridine) significantly alter electron-withdrawing properties, enhancing stability and resistance to oxidative degradation. These features are advantageous in drug design .
- Methyl Groups : 3-Bromo-2-Chloro-6-Methylpyridine and its positional isomer (2-Bromo-3-Chloro-6-Methylpyridine) demonstrate how methyl substituents influence steric effects and regioselectivity in cross-coupling reactions.
Biological Activity
3-Bromo-6-chlorothieno[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thieno[3,2-c]pyridine core with bromine and chlorine substituents that may influence its reactivity and biological interactions. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[3,2-c]pyridine derivatives. For instance, compounds with similar scaffolds have shown significant inhibitory effects on various cancer cell lines. A notable study reported that derivatives of thieno[3,2-c]pyridine exhibited cytotoxicity against breast (MCF-7), colon (HCT116), and ovarian (SK-OV-3) cancer cells, indicating potential for further development as anticancer agents .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 5.4 | Moderate |
| HCT116 | 4.8 | Moderate |
| SK-OV-3 | 6.1 | Moderate |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. Inhibition of MAO-B has been associated with neuroprotection in diseases such as Alzheimer's and Parkinson's disease. SAR studies indicate that modifications at the bromine and chlorine positions significantly affect MAO inhibition potency .
Structure-Activity Relationships (SAR)
The SAR analysis of thieno[3,2-c]pyridine derivatives suggests that the presence of halogen substituents enhances biological activity. For example, the introduction of electron-withdrawing groups (like bromine and chlorine) at specific positions on the thieno ring has been correlated with increased potency against MAO-B and tumor growth inhibition .
Case Study 1: Inhibition of MAO-B
A recent study evaluated the inhibitory effects of various thieno[3,2-c]pyridine derivatives on MAO-B activity. The results demonstrated that compounds with higher electron density at the nitrogen positions exhibited enhanced inhibitory effects, suggesting a direct relationship between electronic properties and biological activity.
Case Study 2: Cytotoxicity in Cancer Models
In another investigation, a series of thieno[3,2-c]pyridine derivatives were tested against several cancer cell lines. The study concluded that certain modifications led to compounds with IC50 values below 10 µM across multiple cell lines, indicating their potential as lead compounds for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
